4-Chloro-6-isopropylpyrimidin-2-amine

Catalog No.
S673677
CAS No.
73576-33-7
M.F
C7H10ClN3
M. Wt
171.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-isopropylpyrimidin-2-amine

CAS Number

73576-33-7

Product Name

4-Chloro-6-isopropylpyrimidin-2-amine

IUPAC Name

4-chloro-6-propan-2-ylpyrimidin-2-amine

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

InChI

InChI=1S/C7H10ClN3/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3,(H2,9,10,11)

InChI Key

SPMMDFHRMVXLLO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NC(=N1)N)Cl

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)Cl

Chemical Properties and Availability

-Chloro-6-isopropylpyrimidine-2-amine, also known as 2-amino-4-chloro-6-isopropylpyrimidine, is an organic compound with the chemical formula C7H10CIN3. It is a white to slightly yellow crystalline powder that is slightly soluble in water.

Potential Applications in Scientific Research

-Amino-4-chloro-6-isopropylpyrimidine has been investigated for potential applications in various scientific research fields, including:

  • Medicinal chemistry: As a building block for the synthesis of novel therapeutic agents. Studies have explored its potential in the development of drugs targeting various diseases, including cancer, neurodegenerative diseases, and infectious diseases. []
  • Agrochemistry: As a potential fungicide or herbicide. Research suggests that it may exhibit activity against certain plant pathogens.
  • Materials science: As a precursor for the synthesis of functional materials with specific properties. Studies have explored its potential use in the development of new catalysts and luminescent materials.

4-Chloro-6-isopropylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H10ClN3C_7H_{10}ClN_3 and a molecular weight of 171.63 g/mol. This compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The unique structure includes a chlorine atom at position 4, an isopropyl group at position 6, and an amino group at position 2. Pyrimidine derivatives like this compound are known for their diverse biological activities and applications in medicinal chemistry, making them significant in both research and industry contexts.

The mechanism of action of CIP is not described in detail in publicly available scientific literature [, ].

  • Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
  • Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, although specific conditions for these reactions are less commonly reported.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling to synthesize more complex molecules .

Common Reagents and Conditions

  • Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

4-Chloro-6-isopropylpyrimidin-2-amine exhibits significant biological activity, particularly in the realms of antimicrobial and antiviral properties. Research indicates that pyrimidine derivatives can inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs. The mechanism of action typically involves interacting with specific molecular targets, potentially leading to altered cellular processes .

The synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine typically involves several steps:

  • Starting Material: A suitable pyrimidine derivative is chosen as the precursor.
  • Isopropylation: The introduction of the isopropyl group at the 6th position is achieved through an alkylation reaction using isopropyl halides in the presence of a base like potassium carbonate.
  • Chlorination: Chlorination occurs to place the chlorine atom at the 4th position.

This multi-step synthesis requires careful optimization of reaction conditions to ensure high yields and purity of the final product .

4-Chloro-6-isopropylpyrimidin-2-amine has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing complex pyrimidine derivatives that are valuable in drug development.
  • Biological Studies: Investigated for potential biological activities, including antimicrobial and antiviral effects.
  • Industrial Uses: Employed in the production of agrochemicals and other specialty chemicals.

Interaction studies with 4-Chloro-6-isopropylpyrimidin-2-amine have focused on its binding affinity to target proteins. For instance, molecular docking studies suggest that this compound can form stable interactions with key residues within enzyme active sites, indicating its potential as an inhibitor for specific enzymes involved in disease pathways. Such studies help elucidate how modifications to the chemical structure can enhance binding affinity and specificity .

4-Chloro-6-isopropylpyrimidin-2-amine can be compared with several similar pyrimidine derivatives:

Compound NameStructural DifferencesUnique Features
4-Chloro-6-methylpyrimidin-2-amineMethyl group instead of isopropylLess lipophilic than its isopropyl counterpart
4-Chloro-6-ethylpyrimidin-2-amineEthyl group at position 6Different biological activity profile due to ethyl substitution
4-Chloro-6-(methoxymethyl)pyrimidin-2-amineMethoxymethyl group instead of isopropylPotentially different solubility and reactivity characteristics

These compounds share similar chemical properties but differ significantly in their biological activities and applications due to variations in their substituents. The presence of the isopropyl group at position 6 in 4-Chloro-6-isopropylpyrimidin-2-amine enhances its lipophilicity, which may influence its interaction with biological targets .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 5 of 11 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-4-chloro-6-isopropylpyrimidine

Dates

Modify: 2023-08-15

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